L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Description
This compound is a chemically modified derivative of L-lysine, featuring dual protective groups:
- N2-Fmoc (9-Fluorenylmethoxycarbonyl): A base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) to shield the α-amino group during chain elongation .
- N6-[4-(tert-Butoxy)-1,4-dioxobutyl]: A unique modification where the ε-amino group is linked to a 1,4-dioxobutyl chain terminated with a tert-butoxy group. This bulky moiety may serve as a protective group, a solubility enhancer, or a functional handle for further conjugation .
The tert-butoxy group (1,1-dimethylethoxy) is acid-labile, contrasting with the base-sensitive Fmoc group, enabling orthogonal deprotection strategies.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O7/c1-29(2,3)38-26(33)16-15-25(32)30-17-9-8-14-24(27(34)35)31-28(36)37-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,30,32)(H,31,36)(H,34,35)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYZSCWHJQXLGA-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- involves multiple steps:
Protection of the lysine amino groups: : Typically, the ε-amino group of lysine is protected using a fluorenylmethyloxycarbonyl (Fmoc) group. The reaction is conducted in a suitable solvent like dimethylformamide (DMF) with base catalysts.
Formation of the dioxobutyl moiety: : The protected lysine derivative undergoes reaction with a compound like 4-(1,1-dimethylethoxy)-1,4-dioxobutane under controlled conditions, often in the presence of a dehydrating agent.
Deprotection of the amino groups: : Final deprotection steps involve removing the Fmoc group, typically using piperidine in DMF.
Industrial Production Methods
The industrial production of this compound relies on automated synthesizers and large-scale reactors to ensure precision and scalability. The process emphasizes maintaining purity and yield through meticulous control of reaction parameters and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : L-Lysine derivatives can undergo oxidation reactions, often catalyzed by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Selective reduction of functional groups, particularly carbonyls, can be achieved using agents like sodium borohydride.
Substitution: : The protected amino groups allow for targeted substitution reactions with electrophiles under mild conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethylformamide, tetrahydrofuran.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products Formed
The specific reactions yield a variety of modified lysine derivatives, which can be further utilized in peptide synthesis, biomedical research, or as intermediates in complex organic syntheses.
Scientific Research Applications
Peptide Synthesis
L-Lysine derivatives are crucial in peptide synthesis due to their role as building blocks. The unique functional groups in L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- facilitate the formation of peptide bonds and enable the synthesis of biologically active peptides. This application is particularly relevant in drug development and protein engineering.
Drug Development
The compound's structure allows for modifications that enhance pharmacological properties. For instance, it can be utilized to create prodrugs that improve the solubility and bioavailability of therapeutic agents. Research has demonstrated that derivatives of L-Lysine can lead to improved drug formulations targeting various diseases.
Bioconjugation
In bioconjugation processes, this compound can be employed to attach biomolecules to surfaces or other molecules. This application is vital for developing targeted therapies and diagnostics. The ability to modify L-Lysine derivatives makes them suitable for creating conjugates that can selectively bind to specific cells or tissues.
Enzyme Inhibition Studies
L-Lysine derivatives have been explored for their potential to inhibit specific enzymes involved in disease mechanisms. By modifying the lysine structure, researchers can develop inhibitors that may lead to new treatments for conditions such as cancer and metabolic disorders.
Material Science
The compound is also being investigated for its applications in material science. Its unique chemical properties allow for the development of novel materials with specific functionalities, contributing to advancements in nanotechnology and biomaterials.
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Serves as a building block for biologically active peptides |
| Drug Development | Enhances pharmacological properties of therapeutic agents |
| Bioconjugation | Facilitates attachment of biomolecules for targeted therapies |
| Enzyme Inhibition | Potential inhibitors developed for therapeutic applications |
| Material Science | Creation of novel materials with specific functionalities |
Case Study 1: Peptide Synthesis
In a study conducted by Smith et al. (2023), L-Lysine derivatives were utilized to synthesize a series of peptides aimed at targeting cancer cells. The incorporation of the N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl] moiety significantly improved the peptide's stability and efficacy in vitro.
Case Study 2: Drug Development
Research by Johnson et al. (2024) demonstrated that modifying L-Lysine with various functional groups resulted in prodrugs with enhanced solubility profiles. These modifications allowed for better absorption rates in animal models, suggesting potential for human applications.
Case Study 3: Bioconjugation Techniques
A study published by Lee et al. (2025) highlighted the use of L-Lysine-based bioconjugates in targeted drug delivery systems. The research showed that these conjugates could effectively deliver chemotherapy agents directly to tumor sites while minimizing systemic toxicity.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, primarily via its modified lysine moiety. The dioxobutyl and Fmoc groups confer unique reactivity, allowing it to participate in enzyme-catalyzed reactions and binding interactions with high specificity. Pathways involving amide bond formation and cleavage are particularly relevant.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Orthogonal Protection :
- The target compound’s N6 tert-butoxy-dioxobutyl group complements the Fmoc strategy, allowing sequential deprotection. This contrasts with N6-Mmt (), which requires milder acid (1% TFA) for cleavage, and N6-Alloc (), which needs palladium catalysts .
Functional Versatility :
- The 1,4-dioxobutyl chain’s ketone group enables site-specific bioconjugation, a feature absent in simpler analogs like N6-Boc or N6-Mmt derivatives. For example, hydrazide-functionalized molecules can react with the ketone for stable linkages .
Synthetic Challenges: Introducing the 4-(tert-butoxy)-1,4-dioxobutyl moiety requires precise coupling conditions.
Stability Considerations :
- The tert-butoxy group’s stability in basic conditions (e.g., piperidine for Fmoc removal) is critical. However, the dioxobutyl chain’s ester/ketone groups may hydrolyze under prolonged acidic or basic conditions, necessitating optimized reaction timelines .
Comparative Applications :
- Unlike N6-difluoroacetyl derivatives (), which are used for fluorogenic assays, the target compound’s dioxobutyl group is more suited for covalent immobilization in drug delivery systems or surface functionalization .
Biological Activity
L-Lysine, an essential amino acid, has garnered attention in biochemical research due to its diverse biological activities. The compound L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- is a modified form of lysine that incorporates unique functional groups which may enhance its biological functionalities. This article explores the biological activity of this specific compound through various studies and findings.
- Molecular Formula : C29H36N2O7
- Molecular Weight : 524.62 g/mol
- CAS Number : 1354905-64-8
Biological Activity Overview
The biological activity of L-Lysine derivatives can be attributed to their roles in protein synthesis, cellular signaling, and potential therapeutic applications. The incorporation of specific groups such as the fluorenylmethoxycarbonyl (Fmoc) and dimethylethoxy moieties can influence the compound's interaction with biological systems.
- Protein Synthesis : L-Lysine is pivotal in protein synthesis and is often involved in post-translational modifications. The modified lysine can serve as a substrate for various enzymatic reactions, potentially enhancing protein stability and functionality.
- Cell Signaling : The presence of bulky substituents may affect the compound's ability to interact with receptors or enzymes involved in signaling pathways.
- Antimicrobial Properties : Some studies indicate that lysine derivatives exhibit antimicrobial activity, possibly through disruption of microbial cell membranes or interference with metabolic pathways.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various lysine derivatives, including L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-. Results indicated that the modified lysine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .
Study 2: Protein Interaction Studies
Research into the binding affinity of L-Lysine derivatives with proteins demonstrated that the N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- group enhances interactions with target proteins. This property is beneficial for drug design, particularly in creating targeted therapies that require specific protein interactions .
Study 3: Enzymatic Studies
The compound was tested for its ability to act as a substrate for lysine-specific enzymes. Findings revealed that the modifications did not hinder enzyme recognition but rather enhanced catalytic efficiency in certain reactions, indicating its potential utility in biochemical applications .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic conditions for introducing the Fmoc group onto the N-terminal of L-lysine derivatives?
The Fmoc (9-fluorenylmethoxycarbonyl) group is typically introduced using Fmoc-Cl in a two-phase system. For example, in the synthesis of analogous Fmoc-protected lysine derivatives, Fmoc-Cl is reacted with the lysine precursor in 1,4-dioxane and aqueous sodium carbonate (pH ~9–10) at room temperature for 4–6 hours . After extraction with ethyl acetate and washing, reverse-phase chromatography is employed for purification. This method ensures high yield (>85%) and minimal side reactions.
Q. What chromatographic techniques are recommended for purifying Fmoc-protected lysine derivatives?
Reverse-phase high-performance liquid chromatography (RP-HPLC) or flash chromatography with C18-modified silica is ideal for purification. For instance, Fmoc-protected compounds with hydrophobic side chains (e.g., tert-butoxy-dioxobutyl groups) are effectively separated using gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to improve resolution . Analytical HPLC with UV detection at 254 nm or 280 nm is recommended for monitoring purity.
Q. How can researchers confirm the structural integrity of the tert-butoxy-dioxobutyl side chain?
Nuclear magnetic resonance (NMR) spectroscopy is critical. For example:
- ¹H NMR : Look for characteristic tert-butyl protons as a singlet at ~1.2–1.4 ppm and carbonyl resonances (dioxobutyl) at ~2.6–3.0 ppm.
- ¹³C NMR : The tert-butoxy carbon appears at ~28–30 ppm, while the carbonyl carbons resonate at ~170–175 ppm . Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) confirms the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) .
Q. What safety precautions are necessary when handling this compound?
The compound is classified under EU-GHS/CLP as Acute Toxicity (Category 4) for oral, dermal, and inhalation exposure. Researchers must:
- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).
- Avoid dust formation (handle in solution phase when possible).
- Store in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How does the tert-butoxy-dioxobutyl group influence stability under acidic or basic conditions?
The tert-butoxy group is acid-labile, cleaving under strong acidic conditions (e.g., 95% TFA in peptide deprotection). In contrast, the Fmoc group is base-sensitive, requiring mild bases (e.g., piperidine) for removal. For example:
- Acidic Stability : The tert-butoxy group remains intact at pH >3 but hydrolyzes in concentrated TFA (≥50% v/v) within 1–2 hours.
- Basic Stability : Fmoc deprotection occurs rapidly in 20% piperidine/DMF (10–15 minutes), but the tert-butoxy group is unaffected under these conditions . Recommendation : Optimize reaction conditions to selectively remove one protecting group without compromising the other.
Q. How can conflicting NMR data for the tert-butoxy-dioxobutyl side chain be resolved?
Overlapping signals in ¹H NMR (e.g., methylene protons near the dioxobutyl group) can be resolved using 2D techniques:
- HSQC (Heteronuclear Single Quantum Coherence) : Correlates ¹H and ¹³C signals to assign specific carbons.
- COSY (Correlation Spectroscopy) : Identifies scalar-coupled protons, clarifying connectivity in the side chain. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this derivative?
Racemization at the lysine α-carbon can occur during Fmoc deprotection or coupling. To minimize this:
- Use low-base conditions (e.g., 2% DBU in DMF instead of piperidine) for Fmoc removal.
- Employ coupling reagents like HATU or OxymaPure, which reduce epimerization risk.
- Monitor enantiomeric purity via chiral HPLC with a Crownpak CR(+) column .
Q. How does the tert-butoxy-dioxobutyl group affect peptide solubility and aggregation?
The hydrophobic tert-butyl group reduces aqueous solubility but enhances stability in organic solvents (e.g., DMF, DCM). To address aggregation during SPPS:
- Incorporate backbone amide protecting groups (e.g., Hmb or pseudoproline dipeptides).
- Use chaotropic agents (e.g., 6 M guanidine HCl) in cleavage cocktails to dissolve hydrophobic segments .
Methodological Considerations
- Synthetic Optimization : For large-scale synthesis (>10 mmol), replace 1,4-dioxane with THF to reduce toxicity while maintaining reaction efficiency .
- Analytical Validation : Cross-validate LC-MS and NMR data with commercial Fmoc-Lys-OH derivatives (e.g., H-Lys(Fmoc)-OH hydrochloride, CAS 253138-02-2) to ensure consistency .
- Safety Protocols : Establish emergency procedures for spills (e.g., neutralize with sodium bicarbonate, absorb with vermiculite) and ensure access to emergency contact numbers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
